molecular formula C8H5Cl5 B14644706 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene CAS No. 52297-03-7

1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene

Cat. No.: B14644706
CAS No.: 52297-03-7
M. Wt: 278.4 g/mol
InChI Key: ABZXVYBDNGNANZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is a chemical compound with the molecular formula C8H6Cl5 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2,2,2-trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where benzene or its derivatives are chlorinated using chlorine gas in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Phenol Derivatives: From nucleophilic substitution reactions.

    Quinones: From oxidation reactions.

    Dechlorinated Compounds: From reduction reactions.

Scientific Research Applications

1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying drug interactions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include disruption of cellular processes or induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

52297-03-7

Molecular Formula

C8H5Cl5

Molecular Weight

278.4 g/mol

IUPAC Name

1,2-dichloro-3-(2,2,2-trichloroethyl)benzene

InChI

InChI=1S/C8H5Cl5/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2

InChI Key

ABZXVYBDNGNANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(Cl)(Cl)Cl

Origin of Product

United States

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